molecular formula C18H13BrN6OS B2685432 N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-60-9

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Número de catálogo: B2685432
Número CAS: 868968-60-9
Peso molecular: 441.31
Clave InChI: WHDBEAKHJCPMLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromophenyl group, a pyridinyl group, and a triazolopyridazinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Análisis De Reacciones Químicas

Reaction Types

The compound undergoes diverse chemical transformations due to its multifunctional structure, including:

  • Hydrolysis : The thioester group (-S-CO-NH-) can hydrolyze under acidic or basic conditions to form carboxylic acids or thiols.

  • Oxidation : The sulfanyl (-S-) moiety may oxidize to sulfoxides or sulfones using agents like hydrogen peroxide or m-CPBA.

  • Reduction : The acetamide group can be reduced to amines or alcohols using reagents such as LiAlH₄.

  • Substitution : The bromophenyl group may undergo nucleophilic aromatic substitution, while the triazolopyridazine core could participate in alkylation or acylation reactions.

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Products
Hydrolysis NaOH (aqueous)Reflux, 2–4 hCarboxylic acid derivative
Oxidation m-CPBA (metachloroperbenzoic acid)Dichloromethane, 0°C–RTSulfoxide/sulfone analogs
Reduction LiAlH₄THF, 0°C–RTAmine or alcohol derivatives
Substitution Grignard reagents, alkyl halidesDMF, 80°CAlkylated derivatives

Hydrolysis of the Thioester Group

The thioacetamide moiety (-S-CO-NH-) can hydrolyze under basic conditions to yield a carboxylic acid derivative, as observed in similar triazolopyridazine compounds . This reaction is critical for generating intermediates in drug development.

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones. For example, m-CPBA selectively oxidizes the sulfanyl group to generate sulfoxides, which may enhance metabolic stability .

Reduction of the Acetamide Group

Reduction of the acetamide group (-CO-NH-) with LiAlH₄ converts it to an amine (-CH₂-NH₂), altering its biological activity. This reaction is pivotal for exploring structure-activity relationships .

Substitution Reactions

The bromophenyl group may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., Grignard reagents) under high-temperature conditions, while the triazolopyridazine core can participate in alkylation or acylation .

Biological Implications

Reaction Biological Impact
Hydrolysis Converts to more polar derivatives, affecting solubility and bioavailability.
Oxidation Enhanced stability and altered binding affinity to molecular targets.
Reduction Modulates enzyme inhibition or receptor binding potential.
Substitution Introduces functional groups that improve selectivity or potency against therapeutic targets.

Comparative Analysis of Structural Variants

Compound Key Structural Difference Reactivity
N-(4-bromophenyl)-2-((3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamidePyridin-2-yl substituentSimilar oxidation/Reduction profiles, but altered steric effects.
N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin]-}acetamideMethyl instead of bromineReduced electron-withdrawing effects, potentially altering reactivity.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor properties. For instance, compounds similar to N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for these compounds suggest potent inhibitory effects on tumor growth, with some derivatives showing IC₅₀ values in the nanomolar range .

c-Met Kinase Inhibition

The compound has shown promise as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibitors targeting this pathway can impede tumor growth and metastasis. Studies have demonstrated that certain derivatives can effectively inhibit c-Met kinase activity at low concentrations, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

Certain derivatives of the compound have also been evaluated for their antimicrobial activity against various pathogens. The presence of the thioacetamide moiety enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Case Studies

  • Study on Antitumor Efficacy :
    • A series of novel triazolo-pyridazine derivatives were synthesized and tested against A549 and MCF-7 cell lines.
    • Results indicated that several compounds exhibited IC₅₀ values below 1 μM, suggesting high potency against these cancer types.
  • c-Met Inhibition Study :
    • Derivatives were evaluated for their ability to inhibit c-Met kinase.
    • Compound 22i showed an IC₅₀ value of 48 nM, demonstrating strong inhibition and potential for further development as a targeted therapy for cancers driven by c-Met signaling.

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromophenyl group,
  • A triazolo-pyridazine moiety,
  • A thioacetamide functional group.

The molecular formula of the compound is C17H13BrN4SC_{17}H_{13}BrN_4S, with a molecular weight of approximately 385.3 g/mol .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it can inhibit:

  • Carbonic anhydrase ,
  • Cholinesterase enzymes,
    which play crucial roles in various physiological processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In comparative studies:

  • It demonstrated moderate activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • In vitro tests showed that it was less active than the standard drug rifampicin but still exhibited promising results against Mycobacterium bovis BCG with MIC values of 31.25 μg/mL .

Anticancer Potential

The compound's anticancer properties have been explored in several studies:

  • It showed significant cytotoxic effects on human colon cancer (HCT 116) cell lines with an IC50 value of 4.363 μM, indicating high potency compared to doxorubicin .
  • Molecular docking studies suggest that its mechanism may involve the inhibition of tyrosine kinases, which are critical in cancer cell proliferation .

Study 1: Antitubercular Activity

In a study focusing on the design and synthesis of triazole derivatives, this compound was part of a series that showed promising antitubercular activity. The most active derivatives were subjected to further molecular interaction studies to elucidate their binding affinities to target enzymes .

Study 2: Anticancer Efficacy

Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells. The findings support its potential as a lead compound for further development in cancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM
AntimycobacterialMycobacterium bovis BCG31.25 μg/mL
AnticancerHCT 116 (human colon cancer)4.363 μM

Propiedades

IUPAC Name

N-(4-bromophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDBEAKHJCPMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.